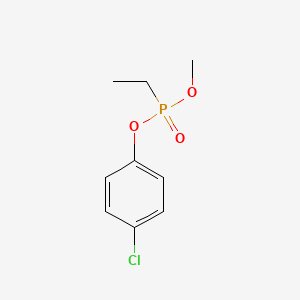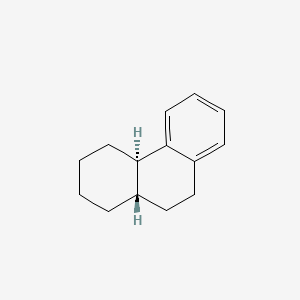
2-(4-Hydroxy-4-methylcyclohexyl)propan-2-yl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terpinyl propionate is an ester formed from the reaction of terpineol and propionic acid. It is a colorless to pale yellow liquid with a pleasant, fruity odor. This compound is commonly used in the fragrance and flavor industry due to its aromatic properties.
準備方法
Synthetic Routes and Reaction Conditions: Terpinyl propionate is synthesized through an esterification reaction between terpineol and propionic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of terpinyl propionate involves the continuous flow of terpineol and propionic acid through a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the ester from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Terpinyl propionate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of terpinyl propionate can yield terpineol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Terpineol and propionic acid.
Reduction: Terpineol and propionic acid.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Terpinyl propionate has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of other esters and organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug formulations due to its pleasant odor and low toxicity.
Industry: Widely used in the fragrance and flavor industry to impart fruity and floral notes to products.
作用機序
The mechanism of action of terpinyl propionate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its pleasant odor. At the molecular level, the ester group can undergo hydrolysis to release terpineol and propionic acid, which may contribute to its biological activity. The exact molecular targets and pathways involved in its biological effects are still under investigation.
類似化合物との比較
Terpinyl Acetate: Another ester of terpineol, commonly used in fragrances.
Linalyl Acetate: An ester of linalool, also used in the fragrance industry.
Geranyl Propionate: An ester of geraniol, used for its floral scent.
Comparison: Terpinyl propionate is unique due to its specific fruity odor, which distinguishes it from other esters like terpinyl acetate and linalyl acetate. Its chemical structure allows for different reactivity and applications compared to similar compounds.
特性
IUPAC Name |
2-(4-hydroxy-4-methylcyclohexyl)propan-2-yl propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-5-11(14)16-12(2,3)10-6-8-13(4,15)9-7-10/h10,15H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGDOFFFLRHWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C)(C)C1CCC(CC1)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
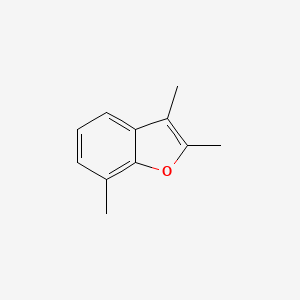
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)

![1-Tert-butyl-1-[2-(cyclohexylamino)-5-nitrophenyl]sulfonylurea](/img/structure/B13819946.png)
![propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3S)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate](/img/structure/B13819970.png)
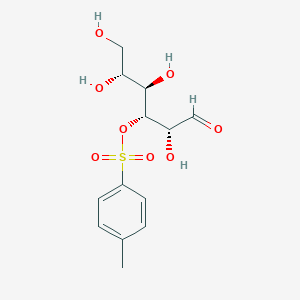
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B13819983.png)
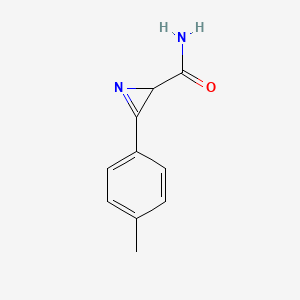
![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)

